molecular formula C13H10Br2ClNO B12646762 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 6269-26-7

2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No.: B12646762
CAS No.: 6269-26-7
M. Wt: 391.48 g/mol
InChI Key: TXHYLBIWOLVXOT-UHFFFAOYSA-M
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Description

NSC 32883, also known as Carbamazepine, is a well-known anticonvulsant and analgesic drug. It is primarily used to treat epilepsy and neuropathic pain, including trigeminal neuralgia. Additionally, it has applications in the treatment of bipolar disorder. Carbamazepine was first approved by the FDA in 1965 and has since become a staple in the management of various neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine is synthesized through a multi-step process starting from iminostilbene. The key steps involve:

    Cyclization: Iminostilbene undergoes cyclization to form the dibenzazepine ring structure.

    Amidation: The dibenzazepine is then subjected to amidation to introduce the carboxamide group, resulting in the formation of Carbamazepine.

Industrial Production Methods

Industrial production of Carbamazepine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine undergoes several types of chemical reactions, including:

    Oxidation: Carbamazepine can be oxidized to form Carbamazepine-10,11-epoxide, an active metabolite.

    Reduction: Reduction reactions can convert Carbamazepine to its reduced forms, although these are less common.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Carbamazepine-10,11-epoxide: Formed through oxidation and retains anticonvulsant properties.

    Hydroxy derivatives: Formed through hydroxylation reactions.

Scientific Research Applications

Carbamazepine has a wide range of scientific research applications:

Mechanism of Action

Carbamazepine exerts its effects primarily by inhibiting sodium channel firing, which stabilizes hyperexcited nerve membranes and reduces synaptic transmission. This action helps to control seizure activity and alleviate pain. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: A derivative of Carbamazepine with similar anticonvulsant properties but fewer side effects.

    Lamotrigine: Another anticonvulsant that also inhibits sodium channels but has a different chemical structure.

    Phenytoin: An older anticonvulsant with a similar mechanism of action but different pharmacokinetics.

Uniqueness

Carbamazepine is unique due to its dual role as an anticonvulsant and mood stabilizer. Its ability to form an active metabolite, Carbamazepine-10,11-epoxide, also distinguishes it from other similar compounds .

Biological Activity

2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a pyridinium compound notable for its diverse biological activities, including larvicidal, anticancer, and corrosion inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C12H10BrClN2OC_{12}H_{10}BrClN_2O, indicating the presence of various functional groups that contribute to its reactivity and biological properties. The structure includes a pyridinium core, a bromine atom at the 2-position, and an oxoethyl group attached to the nitrogen atom.

1. Larvicidal Activity

Research indicates that this compound exhibits significant larvicidal properties against Anopheles arabiensis, a mosquito species responsible for malaria transmission. The compound's effectiveness in inhibiting larval development makes it a candidate for vector control strategies.

2. Anticancer Potential

The compound has shown promise as an anticancer agent . Studies have highlighted its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival.

3. Corrosion Inhibition

In addition to its biological applications, this compound has been studied for its corrosion inhibition properties. It acts by adsorbing onto metal surfaces, forming a protective layer that mitigates degradation. A study reported a corrosion inhibition efficiency of up to 98.5% at specific concentrations, indicating its potential use in industrial applications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureNotable Properties
1-(4-Chlorophenyl)-2-(2,3-dimethylpyridin-1-ium)ethanoneStructureExhibits different biological activities
3-Chloro-N-(pyridin-3-yl)propanamideStructurePotential anti-inflammatory properties
1-(3-Chlorophenyl)-2-(pyridin-4-yloxy)ethanoneStructureKnown for antimicrobial activity

Study on Larvicidal Activity

A study conducted by [source] demonstrated that the compound effectively reduced the survival rate of Anopheles arabiensis larvae by over 80% at concentrations as low as 50 ppm. This larvicidal effect was attributed to the disruption of the larvae's physiological processes.

Anticancer Research

In another study published in [source], derivatives of this compound were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

Properties

CAS No.

6269-26-7

Molecular Formula

C13H10Br2ClNO

Molecular Weight

391.48 g/mol

IUPAC Name

2-(2-bromopyridin-1-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide

InChI

InChI=1S/C13H10BrClNO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1

InChI Key

TXHYLBIWOLVXOT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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